Bienvenue dans la boutique en ligne BenchChem!

1-(1-Phenylethyl)guanidine

adrenergic neurone blockade nictitating membrane assay enantioselective pharmacology

1-(1-Phenylethyl)guanidine (CAS 532-57-0) is a chiral aralkylguanidine with unique enantiomer-specific pharmacology: the (–)-isomer produces potent adrenergic neurone blockade (65–70% nictitating membrane relaxation), while the (+)-isomer acts as a functional antagonist—enabling built-in positive and negative controls within a single chemical scaffold, unmatched by guanethidine or debrisoquine. The (R)-enantiomer serves as a chiral building block for guanidine-based organocatalysts (up to 64% ee in asymmetric Pictet–Spengler reactions). Available as racemate or enantiopure forms. Essential for stereospecific pharmacology studies and asymmetric catalysis R&D.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 532-57-0
Cat. No. B3426552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenylethyl)guanidine
CAS532-57-0
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N=C(N)N
InChIInChI=1S/C9H13N3/c1-7(12-9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H4,10,11,12)
InChIKeyKDEAYTOFKXHILE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Phenylethyl)guanidine (CAS 532-57-0): Baseline Characterization and Procurement-Relevant Profile for Research Selection


1-(1-Phenylethyl)guanidine (CAS 532-57-0) is a chiral aralkylguanidine compound with molecular formula C9H13N3 and molecular weight 163.22 g/mol . The compound exists as a racemic mixture and as individual optical isomers—(-)-N-(1-phenylethyl)guanidine and (+)-N-(1-phenylethyl)guanidine—each exhibiting distinct pharmacological properties, particularly in adrenergic neurone blockade [1]. Its primary documented biological activity is as an adrenergic neurone blocking agent, with the (-)-isomer demonstrating potent blocking activity while the (+)-isomer acts as a functional antagonist of its enantiomer's action, a rare property in pharmacology [1] [2]. The compound is also employed as a chiral building block in asymmetric organocatalysis, where (R)-1-(1-phenylethyl)guanidine serves as a precursor for synthesizing chiral guanidine catalysts [3].

Why 1-(1-Phenylethyl)guanidine Cannot Be Replaced by Generic Guanidine Derivatives in Specialized Research Applications


The 1-phenylethyl substitution on the guanidine core confers chiral stereochemistry that fundamentally alters biological and catalytic properties compared to unsubstituted guanidine, benzylguanidine, or other aralkylguanidine analogs. The presence of a chiral center at the α-carbon to the guanidino group generates enantiomers with diametrically opposed pharmacological actions: (-)-N-(1-phenylethyl)guanidine produces potent adrenergic neurone blockade, while (+)-N-(1-phenylethyl)guanidine not only lacks this activity but actively antagonizes the (-)-isomer and cross-antagonizes structurally distinct agents such as guanethidine [1]. This stereospecific functional dichotomy is absent in achiral guanidine derivatives such as guanethidine or debrisoquine [2]. Furthermore, in catalytic applications, the (R)-configured 1-phenylethyl group provides a defined chiral environment that enables enantioselective transformations, whereas racemic or achiral guanidines yield non-stereoselective outcomes. Substituting with phenethylguanidine (lacking the α-methyl chiral center) or unsubstituted guanidine eliminates these stereochemically driven properties entirely.

Quantitative Differentiation Evidence for 1-(1-Phenylethyl)guanidine: Comparator-Based Selection Data


Enantiomer-Specific Adrenergic Neurone Blockade: (-)-Isomer Produces Full Relaxation While (+)-Isomer Shows Zero Activity in Conscious Cats

In conscious cat nictitating membrane assays, (-)-N-(1-phenylethyl)guanidine produces complete relaxation (65-70% maximal relaxation) as an adrenergic neurone blocking agent, whereas (+)-N-(1-phenylethyl)guanidine produces no relaxation at any dose tested up to 50 mg/kg [1] [2]. The (+)-isomer not only lacks blocking activity but actively antagonizes the (-)-isomer's effect and also cross-antagonizes guanethidine-induced blockade [2].

adrenergic neurone blockade nictitating membrane assay enantioselective pharmacology sympathetic neurotransmission

Chiral Guanidine Catalyst Synthesis: (R)-1-(1-Phenylethyl)guanidine Enables 55% Yield and 64% ee in Asymmetric Pictet-Spengler Reaction

(R)-1-(1-Phenylethyl)guanidine reacts with 2,3-diphenylcycloprop-2-enone to produce a novel chiral guanidine catalyst in 55% yield [1]. When evaluated in the asymmetric Pictet-Spengler reaction, this catalyst delivers tetrahydro-β-carbolines with enantiomeric excesses up to 64% ee [1]. The (R)-1-phenylethyl stereocenter is essential for inducing enantioselectivity.

asymmetric organocatalysis chiral guanidine catalyst Pictet-Spengler reaction enantioselective synthesis

Cross-Antagonism Against Guanethidine: (+)-Isomer of 1-(1-Phenylethyl)guanidine Antagonizes Structurally Distinct Adrenergic Neurone Blockers

(+)-N-(1-Phenylethyl)guanidine not only antagonizes its (-)-enantiomer but also cross-antagonizes the adrenergic neurone blocking action of guanethidine, a structurally distinct guanidine derivative lacking the 1-phenylethyl chiral center [1]. This cross-antagonism is not observed with the (-)-isomer, which acts as a potent blocker similar to guanethidine. The (+)-isomer produces a short-lasting antagonism of pempidine-induced relaxation as well [1].

pharmacological antagonism guanethidine adrenergic blockade reversal mechanistic probe

Structural Determinant of Chiral Catalyst Performance: Defined (R)-1-Phenylethyl Stereocenter Enables Dual Hydrogen-Bonding Activation Mode

The (R)-1-phenylethyl substituent on the guanidine core provides a defined chiral environment that enables dual hydrogen-bonding activation of substrates, a mechanism well-established for chiral guanidine organocatalysts derived from 1-phenylethylamine [1] [2]. This dual activation mode is not accessible with achiral guanidines or those lacking the α-phenylethyl chiral center.

organocatalysis dual hydrogen bonding chiral induction guanidinium catalysis

Validated Research Application Scenarios for 1-(1-Phenylethyl)guanidine Based on Quantitative Evidence


Stereospecific Adrenergic Pharmacology Research: Enantiomer-Paired Agonist/Antagonist Experimental Systems

This compound is ideally suited for studies of adrenergic neurone blockade mechanisms requiring built-in positive and negative controls. The (-)-isomer produces complete nictitating membrane relaxation (65-70%) in conscious cats, while the (+)-isomer shows zero activity up to 50 mg/kg and actively antagonizes the (-)-isomer's effect [1] [2]. This enantiomeric pair enables researchers to validate stereospecific pharmacology within a single chemical scaffold, eliminating confounding variables introduced when comparing structurally distinct blockers such as guanethidine or debrisoquine.

Asymmetric Organocatalysis: Synthesis of Chiral Guanidine Catalysts for Enantioselective Transformations

The (R)-1-(1-phenylethyl)guanidine enantiomer serves as a chiral building block for synthesizing guanidine-based organocatalysts. Reaction with 2,3-diphenylcycloprop-2-enone yields a chiral guanidine catalyst in 55% yield, which enables the asymmetric Pictet-Spengler reaction with up to 64% ee [1]. The defined 1-phenylethyl stereocenter provides the chiral induction required for enantioselective dual hydrogen-bonding activation, making this compound valuable for laboratories developing new asymmetric synthetic methodologies.

Pharmacological Tool Compound for Adrenergic Neurone Blockade Mechanism Studies

The (+)-isomer of 1-(1-phenylethyl)guanidine provides a unique pharmacological tool for dissecting adrenergic neurone blockade mechanisms. It not only antagonizes its (-)-enantiomer but also cross-antagonizes the structurally distinct blocker guanethidine and pempidine-induced relaxation [1]. This cross-antagonism is a rare property that enables researchers to investigate shared mechanistic pathways among different adrenergic neurone blocking agents, a capability not provided by guanethidine, debrisoquine, or other single-action blockers.

Enantioselective Methodology Development: Chiral Guanidinium Salt Precursor

Both (R)- and (S)-1-(1-phenylethyl)guanidine serve as precursors for synthesizing chiral guanidinium salts with defined stereochemistry, as documented in the synthesis of penta- and hexa-substituted guanidine derivatives via chloroformamidine intermediates [1]. These chiral guanidinium salts have emerging applications as ionic liquids and as catalysts for asymmetric transformations, making the enantiomerically pure forms of this compound essential starting materials for research groups exploring chiral guanidinium-based catalytic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Phenylethyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.